

Technical Guide: 2-Bromo-6-fluoro-3-methylaniline Characterization & Utility

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Compound of Interest

Compound Name: 2-Bromo-6-fluoro-3-methylaniline

CAS No.: 1504951-15-8

Cat. No.: B1447860

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Executive Summary

2-Bromo-6-fluoro-3-methylaniline is a trisubstituted benzene derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. In drug discovery, this scaffold serves as a high-value building block, particularly for modulating metabolic stability via fluorine insertion and enabling palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) at the bromine site.

This guide focuses on the molecular weight as a primary validation metric, dissecting the isotopic signatures required for precise mass spectrometry identification, and outlines a robust synthetic pathway for laboratory fabrication.

Key Identifier	Value
IUPAC Name	2-Bromo-6-fluoro-3-methylaniline
CAS Number	1504951-15-8
Molecular Formula	C ₇ H ₇ BrFN
Monoisotopic Mass	202.9746 Da (⁷⁹ Br)
Average Mol.[1][2][3][4][5][6][7][8] Weight	204.04 g/mol

Physicochemical Profile & Molecular Weight

Analysis

For researchers, the "molecular weight" of this compound is not a single number but a distinct isotopic distribution pattern. Due to the presence of Bromine (Br), the mass spectrum does not show a single parent peak but rather a 1:1 doublet.

Isotopic Signature (Mass Spectrometry)

The natural abundance of bromine isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—dictates the mass spectral appearance.

- Peak A (M): Contains ⁷⁹Br. Mass ≈ 202.97 Da.
- Peak B (M+2): Contains ⁸¹Br. Mass ≈ 204.97 Da.

Validation Criteria: A pure sample must exhibit two primary peaks at m/z 203 and 205 (in positive ion mode, [M+H]⁺) with a relative intensity ratio of approximately 1:1. Deviations from this ratio indicate contamination (e.g., by the non-brominated precursor or dibromo impurities).

Isotope Variant	Exact Mass (Da)	Abundance	m/z [M+H] ⁺
⁷⁹ Br-Isotopologue	202.9746	~50.7%	203.98
⁸¹ Br-Isotopologue	204.9726	~49.3%	205.98

Solubility & Stability

- Lipophilicity (LogP): Predicted ~2.4–2.8. The fluorine atom increases lipophilicity relative to the non-fluorinated analogue, enhancing membrane permeability in biological assays.
- pKa: The aniline nitrogen is less basic than unsubstituted aniline due to the electron-withdrawing inductive effect (-I) of the ortho-fluorine and ortho-bromine atoms.
- Storage: Light-sensitive. Brominated anilines can undergo photo-degradation. Store at 2–8°C in amber vials under inert atmosphere (Argon/Nitrogen).

Synthetic Protocol: Regioselective Fabrication

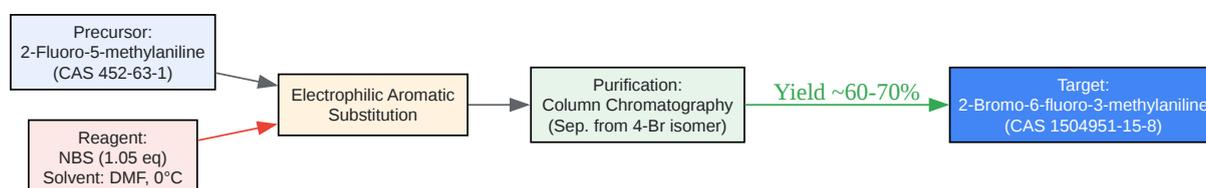
Synthesis of **2-Bromo-6-fluoro-3-methylaniline** requires controlling the regioselectivity of electrophilic aromatic substitution. The most direct and high-fidelity route involves the bromination of 2-fluoro-5-methylaniline.

Retrosynthetic Logic

Direct bromination of 2-fluoro-3-methylaniline yields the wrong isomer (6-bromo-2-fluoro-3-methylaniline).[2] To achieve the target structure (Br at 2, Me at 3, F at 6 relative to amine), one must start with 2-fluoro-5-methylaniline.

- Starting Material: 2-Fluoro-5-methylaniline (CAS 452-63-1).
- Reagent: N-Bromosuccinimide (NBS) or Br₂.
- Mechanism: The amino group (-NH₂) directs ortho/para. The 2-position is blocked by Fluorine. The 4-position (para) and 6-position (ortho) are open.
- Regiochemistry: Bromination at the 6-position of the scaffold (which becomes position 2 in the final IUPAC numbering) yields the target.

Workflow Diagram



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Figure 1: Synthetic pathway utilizing regioselective bromination. Note that the IUPAC numbering shifts upon bromination.

Step-by-Step Methodology

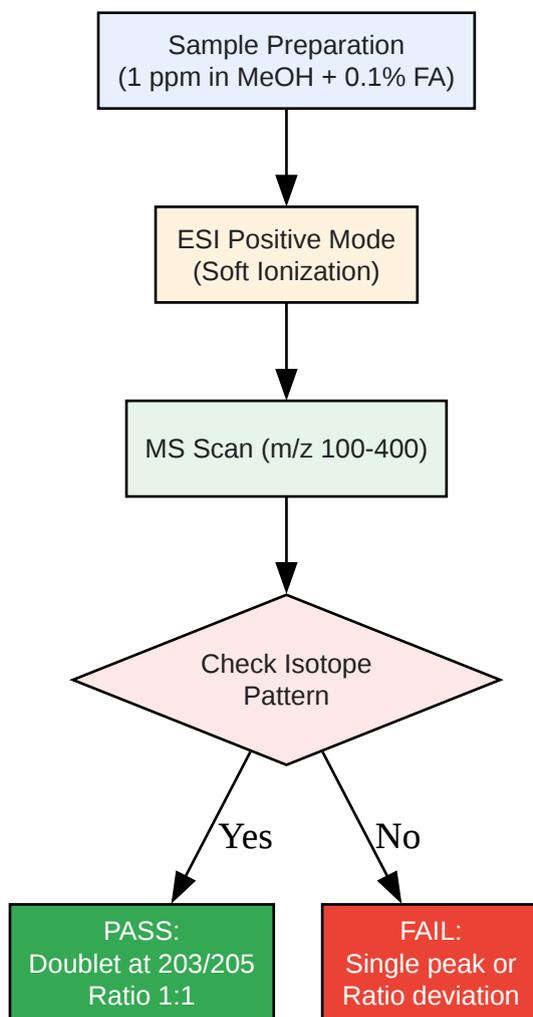
- **Dissolution:** Dissolve 2-fluoro-5-methylaniline (10 mmol) in anhydrous DMF (20 mL) or Acetonitrile.
- **Bromination:** Cool to 0°C. Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 30 minutes to minimize poly-bromination.
- **Reaction:** Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC (Hexane/EtOAc 4:1).
- **Quench:** Pour mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
- **Purification:** The reaction may produce the para-isomer (4-bromo-2-fluoro-5-methylaniline) as a byproduct. Separate via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The target isomer (ortho-bromo) typically elutes differently due to the "ortho effect" and hydrogen bonding potential.

Analytical Validation (QC)

Trustworthiness in chemical biology relies on rigorous QC. The following self-validating system ensures the identity of the compound.

Mass Spectrometry Workflow

The presence of the 1:1 doublet is the "Pass/Fail" gate.



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Figure 2: LC-MS validation workflow for brominated aniline derivatives.

NMR Characterization[11]

- ^1H NMR (400 MHz, CDCl_3):
 - Methyl Group: Singlet (or doublet due to F-coupling) at ~ 2.3 ppm (3H).
 - Aromatic Protons: Two protons.
 - H-4: Doublet of doublets (coupling with H-5 and F-6).
 - H-5: Doublet of doublets.

- Amine: Broad singlet at ~3.8–4.2 ppm (2H, exchangeable with D₂O).

Applications in Drug Discovery

The **2-Bromo-6-fluoro-3-methylaniline** scaffold is a "privileged structure" for late-stage diversification.

- Buchwald-Hartwig Amination: The bromine at position 2 is sterically hindered by the adjacent methyl group but remains active for Pd-catalyzed amination. This allows the construction of biaryl amines common in kinase inhibitors.
- Suzuki-Miyaura Coupling: Conversion of the bromide to a boronic acid enables coupling with heteroaryl halides, extending the carbon skeleton.
- Metabolic Blocking: The fluorine at position 6 (ortho to the amine) blocks metabolic hydroxylation at this site and modulates the pKa of the aniline, potentially improving the oral bioavailability of the final drug candidate.

Safety & Handling (SDS Summary)

- Hazards: Acute toxicity (Oral/Dermal/Inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A).
- Signal Word: Warning.
- Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
- First Aid: In case of skin contact, wash immediately with soap and water. Brominated anilines can be absorbed through the skin.

References

- PubChem.Compound Summary: **2-Bromo-6-fluoro-3-methylaniline** (CAS 1504951-15-8).
[2] National Library of Medicine.[7] Available at: [\[Link\]](#)[2]

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